![molecular formula C21H19N3O3S B3198587 (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone CAS No. 1015868-04-8](/img/structure/B3198587.png)
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Overview
Description
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
is a complex organic molecule. It is a derivative of pyrazole, which is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in various fields, including their use as ligands in metal complexes .
Synthesis Analysis
The synthesis of similar pyrazole-based compounds has been reported in the literature. For instance, a study describes the synthesis of pyrazole-based ligands via the condensation of(3,5-dimethyl-1H pyrazol-1-yl)methanol A
with the appropriate primary amine . Another study reports the preparation of a related compound through a nucleophilic substitution reaction of the O-tosyl oxazoline
derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base . Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is typically characterized by one pyrazolesp2-nitrogen
, one pyridine sp2-nitrogen
, and one amine sp3-nitrogen
, which are capable of coordinating to a metal . The exact molecular structure of the compound would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography . Chemical Reactions Analysis
Pyrazole-based compounds are known to exhibit catalytic properties in various chemical reactions. For example, they have been found to show excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The exact chemical reactions involving the specific compound(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
would need to be investigated further.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial activity against Gram-positive microorganisms . This suggests the possible existence of Gram-positive bacteria-selective targets for compounds bearing a 3,5-dimethyl-1H-pyrazole moiety .
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , have demonstrated potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
The same compound has also shown promising antimalarial activity. Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Anti-tubercular Potential
Some derivatives of the compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Antioxidant Properties
Imidazole, a moiety present in the compound, is known for its antioxidant properties . This makes the compound potentially useful in combating oxidative stress-related diseases.
Anti-inflammatory Properties
Imidazole derivatives also exhibit anti-inflammatory properties , suggesting potential applications in the treatment of inflammatory diseases.
Antitumor Activity
The compound’s imidazole moiety is known to exhibit antitumor activities , indicating potential applications in cancer treatment.
Antidiabetic Properties
Imidazole derivatives have been reported to show antidiabetic activities , suggesting potential use in the management of diabetes.
Mechanism of Action
The mechanism of action of pyrazole-based compounds often involves their ability to coordinate with metal ions. This property makes them useful as precursors for the development of metalloenzymes . The specific mechanism of action of the compound would likely depend on its exact molecular structure and the context in which it is used.
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazin-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-13-15(2)24(22-14)21(25)20-19(16-9-5-4-6-10-16)17-11-7-8-12-18(17)28(26,27)23(20)3/h4-13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNVJPUFCFXBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.